molecular formula C28H50O2 B144252 Ergostane-3,15-diol CAS No. 126291-46-1

Ergostane-3,15-diol

Cat. No. B144252
M. Wt: 418.7 g/mol
InChI Key: VMNBOLDGMBVGNQ-NAZNOAFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ergostane-3,15-diol is a sterol, which is a type of lipid found in plants and animals. This compound has been studied extensively for its potential applications in the field of medicine and biotechnology. It is a natural product that has been isolated from various sources, including fungi, algae, and plants.

Scientific Research Applications

Ergostane-3,15-diol has been studied extensively for its potential applications in the field of medicine and biotechnology. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential as a neuroprotective agent and for its ability to lower cholesterol levels.

Mechanism Of Action

The mechanism of action of Ergostane-3,15-diol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell growth. It may also work by modulating the expression of certain genes that are involved in these processes.

Biochemical And Physiological Effects

Ergostane-3,15-diol has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell growth in vitro and in vivo. It has also been shown to lower cholesterol levels and improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using Ergostane-3,15-diol in lab experiments is that it is a natural product that can be obtained from various sources. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on Ergostane-3,15-diol. One area of research is to further understand its mechanism of action and how it interacts with different enzymes and signaling pathways. Another area of research is to study its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Additionally, more research is needed to understand the safety and toxicity of this compound in humans.

Synthesis Methods

Ergostane-3,15-diol can be synthesized from ergosterol, which is a precursor to this compound. Ergosterol can be obtained from various sources, including yeast and fungi. The synthesis process involves several steps, including oxidation, reduction, and hydrolysis. The yield of this process can be improved by using different catalysts and reaction conditions.

properties

CAS RN

126291-46-1

Product Name

Ergostane-3,15-diol

Molecular Formula

C28H50O2

Molecular Weight

418.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,15S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol

InChI

InChI=1S/C28H50O2/c1-17(2)18(3)7-8-19(4)24-16-25(30)26-22-10-9-20-15-21(29)11-13-27(20,5)23(22)12-14-28(24,26)6/h17-26,29-30H,7-16H2,1-6H3/t18-,19+,20-,21-,22+,23-,24+,25-,26+,27-,28+/m0/s1

InChI Key

VMNBOLDGMBVGNQ-NAZNOAFGSA-N

Isomeric SMILES

C[C@H](CC[C@H](C)C(C)C)[C@H]1C[C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O

SMILES

CC(C)C(C)CCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

Canonical SMILES

CC(C)C(C)CCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O

synonyms

5 alpha,14 beta-ergostane-3 beta,15 beta-diol
5 alpha-ergostane-3 beta,15 alpha-diol
ergostane-3,15-diol
ergostane-3,15-diol, (3beta,5alpha,14beta,15beta)-isome

Origin of Product

United States

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